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molecular formula C8H7IO3 B132591 Methyl 3-hydroxy-4-iodobenzoate CAS No. 157942-12-6

Methyl 3-hydroxy-4-iodobenzoate

Cat. No. B132591
M. Wt: 278.04 g/mol
InChI Key: LXCQVWRESZDFGW-UHFFFAOYSA-N
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Patent
US07863332B2

Procedure details

59 ml (1.10 mol, 2.4 eq) of sulfuric acid are added to a solution of 121 g (0.458 mol, 1 eq) of methyl 3-hydroxy-4-iodobenzoic acid in 700 ml of methanol. The reaction mixture is refluxed for 6 days. The methanol is evaporated off and the reaction medium is then poured into water and extracted with ethyl acetate. The organic phases are combined, washed with water and dried over sodium sulfate. The solvent is concentrated and the solid obtained is filtered off and dried. 88.56 g of methyl 3-hydroxy-4-iodobenzoate are obtained in the form of white crystals. Yield=70%
Quantity
59 mL
Type
reactant
Reaction Step One
Name
methyl 3-hydroxy-4-iodobenzoic acid
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C[C:7]1[C:15]([OH:16])=[C:14]([I:17])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH3:18]O>>[OH:16][C:15]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[I:17])[C:9]([O:11][CH3:18])=[O:10]

Inputs

Step One
Name
Quantity
59 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
methyl 3-hydroxy-4-iodobenzoic acid
Quantity
121 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1O)I
Name
Quantity
700 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 6 days
Duration
6 d
CUSTOM
Type
CUSTOM
Details
The methanol is evaporated off
ADDITION
Type
ADDITION
Details
the reaction medium is then poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=CC1I
Measurements
Type Value Analysis
AMOUNT: MASS 88.56 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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